molecular formula C14H18N2O2 B14137852 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one CAS No. 3649-13-6

1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B14137852
CAS No.: 3649-13-6
M. Wt: 246.30 g/mol
InChI Key: KKEPSAVXZKWABJ-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with morpholine. One common method is the coupling of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . This method allows for the efficient production of substituted morpholines under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of transition metal catalysis and stereoselective synthesis can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one is unique due to its combination of the indole core and morpholine ring. This structure provides a balance of biological activity and chemical stability, making it a valuable compound for various applications.

Properties

CAS No.

3649-13-6

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)-3H-indol-2-one

InChI

InChI=1S/C14H18N2O2/c17-14-11-12-3-1-2-4-13(12)16(14)6-5-15-7-9-18-10-8-15/h1-4H,5-11H2

InChI Key

KKEPSAVXZKWABJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)CC3=CC=CC=C32

Origin of Product

United States

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